Phenyl Salicylate

Catalog No.
S539498
CAS No.
118-55-8
M.F
C13H10O3
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl Salicylate

CAS Number

118-55-8

Product Name

Phenyl Salicylate

IUPAC Name

phenyl 2-hydroxybenzoate

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H

InChI Key

ZQBAKBUEJOMQEX-UHFFFAOYSA-N

SMILES

Array

solubility

insoluble
0.15 mg/mL at 25 °C
insoluble in water; soluble in 50% Heptane
moderately soluble (in ethanol)

Synonyms

Phenyl salicylate; NSC 33406; NSC-33406; NSC33406

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O

The exact mass of the compound Phenyl salicylate is 214.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)insoluble7.00e-04 m0.15 mg/ml at 25 °c0.15 mg/ml at 25 °cinsoluble in water; soluble in 50% heptanemoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33406. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Phenyl salicylate (Salol) is a solid benzoate ester formed from salicylic acid and phenol, characterized by a melting point of 41.5 °C and a specific UV absorption profile in the 290–325 nm range [1]. Unlike simpler aliphatic esters, it functions as a transformative UV stabilizer in polymers (such as PVC) via a photo-Fries rearrangement, acting as an in situ generator of benzophenone derivatives . In pharmaceutical and chemical research, its distinct pH-dependent hydrolysis profile—remaining stable in acidic environments but rapidly cleaving under alkaline or esterase-rich conditions—makes it a benchmark enteric and prodrug model [2]. Furthermore, its pronounced supercooling capacity, remaining liquid well below its melting point, drives its procurement for phase-change material (PCM) research and crystallization kinetics studies[3].

Substituting phenyl salicylate with close analogs like methyl salicylate or benzyl salicylate compromises both physical processability and chemical performance. Methyl salicylate is a volatile liquid at room temperature (melting point -8.6 °C), making it unsuitable for solid-state polymer compounding or powder-based formulations where phenyl salicylate (melting point 41.5 °C) provides stable, melt-processable integration [1]. In biological and formulation contexts, substituting with benzyl salicylate alters the hydrolysis kinetics; phenyl salicylate is cleaved significantly faster by intestinal carboxylesterases, which is critical for targeted release applications [2]. Furthermore, substituting with free salicylic acid introduces immediate acidity and gastric irritation, negating the delayed-release and plasticizing benefits provided by the phenyl ester linkage[3].

Intestinal Microsomal Hydrolysis Rate: Phenyl vs. Benzyl Salicylate

In comparative metabolic studies, phenyl salicylate demonstrates a significantly higher susceptibility to enzymatic breakdown by human and rat small-intestinal microsomes compared to benzyl salicylate [1]. While both esters resist acidic gastric conditions, the phenyl ester linkage is rapidly cleaved by CES1 and CES2 isozymes in the intestine, yielding phenol and salicylic acid[1]. This rapid site-specific hydrolysis makes it a highly effective precursor or model compound for enteric-release systems where delayed but rapid downstream activation is required.

Evidence DimensionMicrosomal hydrolysis susceptibility (CES1/CES2 isozymes)
Target Compound DataRapidly hydrolyzed by small-intestinal microsomes (high Vmax)
Comparator Or BaselineBenzyl salicylate (significantly slower hydrolysis rate)
Quantified DifferencePhenyl salicylate exhibits markedly faster enzymatic cleavage in intestinal models
ConditionsIn vitro human and rat small-intestinal microsomes and COS cells expressing CES1/CES2

Critical for designing targeted-release formulations where rapid intestinal esterase cleavage is required over slow-release analogs.

Thermal Behavior and Supercooling Delta for Phase Change Applications

Phenyl salicylate exhibits a pronounced supercooling capacity, a property highly valued in thermal energy storage and crystallization research. While its standard melting point is 41.5 °C (315 K), bulk liquid phenyl salicylate can be cooled to near room temperature (~20–25 °C) without spontaneous crystallization, representing a supercooling delta of over 15 °C [1]. This contrasts sharply with standard aqueous or simple organic systems that crystallize near their freezing points. This pronounced metastable liquid state allows precise manipulation of nucleation and is used to study crystallization kinetics under nanoscale confinement [2].

Evidence DimensionSupercooling delta (Tm - crystallization onset)
Target Compound DataRemains liquid >15 °C below its 41.5 °C melting point (glass transition at 223 K)
Comparator Or BaselineStandard organic phase change materials (minimal supercooling without specific additives)
Quantified DifferenceProvides a highly stable supercooled liquid state at room temperature
ConditionsBulk and confined cooling from melt (315 K) without seed crystals

Enables the study of metastable liquid dynamics and the engineering of triggered-release thermal energy storage systems.

In Situ UV Stabilization via Photo-Fries Rearrangement in Polymers

As a polymer additive, phenyl salicylate provides distinctive UV protection by absorbing radiation in the 290–325 nm (UVB) range and undergoing a photo-Fries rearrangement . Rather than merely dissipating energy and degrading, it photochemically transforms into 2-hydroxybenzophenone and 4-hydroxybenzophenone derivatives in situ [1]. This means it acts as a sacrificial precursor that generates secondary UV absorbers directly within the polymer matrix (e.g., PVC), offering dynamic stabilization that static UV filters cannot match .

Evidence DimensionUV stabilization mechanism
Target Compound DataAbsorbs at 290-325 nm and transforms into hydroxybenzophenones
Comparator Or BaselineStandard static UV absorbers (e.g., simple cyanoacrylates)
Quantified DifferenceProvides active, self-generating benzophenone stabilizers upon UV exposure
ConditionsPolymer matrix (e.g., PVC) under UV irradiation

Extends the lifespan of plastics and coatings by generating secondary UV stabilizers dynamically during sun exposure.

Physical State and Processability in Compounding

For industrial procurement, the physical state of an additive dictates its processability. Phenyl salicylate is a stable, crystalline solid at room temperature with a melting point of 41.5 °C, making it highly suitable for dry blending and melt compounding into polymer resins [1]. In contrast, its closest chemical analog, methyl salicylate, is a volatile liquid (melting point -8.6 °C) [2]. The solid nature of phenyl salicylate prevents volatilization losses during high-temperature extrusion and avoids the handling complexities associated with liquid injection systems.

Evidence DimensionPhysical state and melting point
Target Compound DataSolid, melting point 41.5 °C
Comparator Or BaselineMethyl salicylate (Liquid, melting point -8.6 °C)
Quantified Difference50.1 °C higher melting point, eliminating room-temperature volatility
ConditionsStandard ambient handling and polymer melt compounding

Allows for standard solid-state dosing and dry blending in polymer manufacturing, reducing equipment complexity and material loss.

Enteric Prodrug and Delivery System Modeling

Because of its rapid hydrolysis by intestinal carboxylesterases (CES1/CES2) and stability in acidic environments, phenyl salicylate is a highly effective model compound for developing and testing enteric coatings or prodrug linkages [1]. It is prioritized over benzyl salicylate when rapid, site-specific cleavage in the small intestine is the primary experimental endpoint.

Dynamic UV Stabilization in PVC and Plastics

Phenyl salicylate is highly recommended for PVC and outdoor polymer formulations where long-term UV resistance is required. Its ability to undergo a photo-Fries rearrangement to generate benzophenones in situ provides a dynamic stabilization mechanism distinct from non-reactive UV filters.

Phase Change and Crystallization Kinetics Research

Due to its pronounced supercooling delta and accessible melting point (41.5 °C), phenyl salicylate is a highly suitable material for studying crystallization under nanoscale confinement or developing triggered thermal energy storage systems[2]. It allows researchers to maintain a stable supercooled liquid at room temperature for controlled nucleation experiments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
White solid with a pleasant odor; [Merck Index] White crystals; [Sigma-Aldrich MSDS]
Solid
White crystalline solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.062994177 Da

Monoisotopic Mass

214.062994177 Da

Boiling Point

172-173
172.00 to 173.00 °C. @ 12.00 mm Hg

Heavy Atom Count

16

Density

1.2614 at 86 °F (NTP, 1992)

Appearance

Solid powder

Melting Point

41-43
43 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28A37T47QO

GHS Hazard Statements

Aggregated GHS information provided by 859 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 91 of 859 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 768 of 859 companies with hazard statement code(s):;
H315 (98.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pain and fever.

Pharmacology

Phenyl salicylate has several medical uses. It can be used as an analgesic to relieve pain, as an antiseptic with antibacterial effect as well as a kind of antipyretic for the treatment of fever. It is also used for the treatment of inflammation in the lower urinary tract. It is no longer commonly applied to human medical practice but is still used in veterinary medicine [MSDS]. When it is combined with methenamine, benzoic acid, phenyl salicylate, methylene blue, and hyoscyamine sulfate, it is used to relieve the discomfort, pain, frequent urge to urinate, and cramps/spasms of the urinary tract caused by a urinary tract infection or a diagnostic procedure [L2471].

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BX - Other urologicals
G04BX12 - Phenyl salicylate

Mechanism of Action

Inhibits the activity of the enzyme known as cyclooxygenase (COX) which causes the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever. For more information, refer to the drug entry [DB00945].

Vapor Pressure

0.00000817 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

118-55-8

Absorption Distribution and Excretion

Rapidly absorbed. Refer to [DB00945] for detailed salicylate absorption information.
Please refer to [DB00945] for the route of elimination.
Steady-state plasma salicylate concentrations increase more than proportionally with increasing dosages; the time required to reach steady state increases with increasing daily dose. Dosage intervals of 8-12 h are sufficient to maintain plasma salicylate concentrations in the normal therapeutic anti-inflammatory concentration range.
Please refer to [DB00945] for more information.

Metabolism Metabolites

Hydrolyzed to salicylic acid. Salicylic acid elimination kinetics are dependent on drug concentration because of the limited capacity of two major biotransformation pathways: formation of salicyluric acid and of salicyl phenolic glucuronide. Metabolism of this drug occurs mainly in the liver, like other salicylates. Metabolism of salicylic acid occurs through glucuronide formation (to produce salicyluric acid), and salicyl phenolic glucuronide), conjugation with glycine (to produce salicyluric acid), and oxidation to form gentisic acid. The rate of formation of salicyl phenolic glucuronide and salicyluric acid are easily saturated at low salicylic acid concentrations and their formation can be described by Michaelis-Menten kinetics.

Wikipedia

Phenyl_salicylate

Biological Half Life

Mean half-life of 1.1 h.

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antimicrobial; Denaturant

General Manufacturing Information

Plastics Product Manufacturing
Benzoic acid, 2-hydroxy-, phenyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Study of Cationic and Nonionic Mixed Micelles with NaBr and 3,5-Cl

Ibrahim Isah Fagge, Khalisanni Khalid, Muhammad Azri Mohd Noh, Nor Saadah Muhammad Yusof, Sharifuddin Md Zain, Mohammad Niyaz Khan
PMID: 29238023   DOI: 10.5650/jos.ess17033

Abstract

Behaviors of cationic and nonionic mixed micelles in the form of hexadecyltrimethylammonium bromide (HDABr) and hexadecyltrimethylammonium bromide-Polyethylene glycol hexadecyl ether (C
E
), in the presence of inert salts (NaBr and 3,5-dichlorosodium benzoate), by the use of reaction probe between Pp and ionized PhSH (Pp = piperidine and PhSH = phenyl salicylate), has been reported in this work. The values of R
(R
denotes ion exchange constants obtained in the presence of micelles of different structural features) or K
(K
denotes ion exchange constants obtained in the presence of micelles of the same structural features) for 3,5-Cl
C
H
CO
were almost the same at three different [HDABr]
(0.006, 0.010 and 0.015 M). The average value of R
or K
determined, in the presence of pure HDABr micelles, using semi empirical kinetic (SEK) method appeared to be almost 2½-fold larger (R
or K
= 198) than that in the presence of mixed HDABr-C
E
micelles (R
or K
= 78). Rheological measurements indicated the existence of wormlike/twisted micelles and vesicle at 0.015 M pure HDABr, various [3,5-Cl
C
H
CO
Na], and 25 and 35℃ whereas there were evidence of only spherical micelles in the presence of mixed HDABr-C
E
([HDABr]
= 0.015 M and [C
E
]
= 0.006 M) at both temperatures.


Kinetics and Mechanism of Cationic Flexible Nanoparticles (CFN) - Catalyzed Piperidinolysis of Anionic Phenyl Salicylate: CFN = TTABr/MX/H2O with MX = NaCl, NaBr; CnH2n+1CO2Na, n = 4, 5, 6 and 7

Muhammad Azri Mohd Noh, Khalisanni Khalid, Azhar Ariffin, Mohammad Niyaz Khan
PMID: 27581491   DOI: 10.5650/jos.ess16048

Abstract

The present study is focused on the effect of the TTABr/MX/H2O-nanoparticles on the rate of piperidinolysis of ionized phenyl salicylate where TTABr represents tetradecyltrimethylammonium bromide and MX = NaCl, NaBr and CnH2n+1CO2Na with n = 4, 5, 6 and 7. Pseudo-first-order rate constant for the piperidinolysis of ionized phenyl salicylate at 35°C and constant concentration [PSa(-)]T = 0.2 mM, [Pip]T = 0.1 M, [NaOH] = 30 mM, [TTABr]T and different [MX] follow an empirical relationship which gives two empirical constant, (X)kcat and K(X/S). The value of relative counterion (X) binding constant, RX(Br) were calculated from the relationship; RX(Br) = (X)kcat/(Br)kcat. The values of RX(Br) for X = C4H9CO2(-), C5H11CO2(-), C6H13CO2(-), and C7H15CO2(-) are increasing with increase in the number of alkyl chain of counterion X.


On Viscous Flow in Glass-Forming Organic Liquids

Michael I Ojovan
PMID: 32899408   DOI: 10.3390/molecules25174029

Abstract

The two-exponential Sheffield equation of viscosity η(T) = A
·T·[1 + A
·exp(H
/RT)]·[1 + C·exp(H
/RT)], where A
, A
, H
, C, and H
are material-specific constants, is used to analyze the viscous flows of two glass-forming organic materials-salol and α-phenyl-
-cresol. It is demonstrated that the viscosity equation can be simplified to a four-parameter version: η(T) = A·T·exp(H
/RT)]·[1 + C·exp(H
/RT)]. The Sheffield model gives a correct description of viscosity, with two exact Arrhenius-type asymptotes below and above the glass transition temperature, whereas near the T
it gives practically the same results as well-known and widely used viscosity equations. It is revealed that the constants of the Sheffield equation are not universal for all temperature ranges and may need to be updated for very high temperatures, where changes occur in melt properties leading to modifications of A and H
for both salol and α-phenyl-
-cresol.


Determination of Relative Counterion Binding Constant to Cationic Micelles

Khalisanni Khalid, Muhammad Azri Mohd Noh, Sharifuddin Md Zain, M Niyaz Khan
PMID: 28357712   DOI: 10.1007/s41061-017-0132-9

Abstract

The efficiency of counterion affinity towards ionic micelles is often described in terms of the degree of counterion binding (β
) to ionic micelles or the conventional ion-exchange constant ([Formula: see text]) or relative binding constant ([Formula: see text]) of X
and Br
counterions. This review describes the use of ionized phenyl salicylate ions, PSa
, as a new probe to determine [Formula: see text] values using a semiempirical spectrophotometric method. The value of [Formula: see text] is found to be comparable to reported values obtained using different probes by the semiempirical kinetic method as well as different physical methods. Application of semiempirical methods for calculation of [Formula: see text] or [Formula: see text] values involves an inherent assumption that these values are independent of the physicochemical characteristics of the probe molecule.


Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues

Hitomi Ozaki, Kazumi Sugihara, Yuki Tamura, Chieri Fujino, Yoko Watanabe, Naoto Uramaru, Tomomichi Sone, Shigeru Ohta, Shigeyuki Kitamura
PMID: 26321725   DOI: 10.1016/j.fct.2015.08.024

Abstract

Salicylates are used as fragrance and flavor ingredients for foods, as UV absorbers and as medicines. Here, we examined the hydrolytic metabolism of phenyl and benzyl salicylates by various tissue microsomes and plasma of rats, and by human liver and small-intestinal microsomes. Both salicylates were readily hydrolyzed by tissue microsomes, predominantly in small intestine, followed by liver, although phenyl salicylate was much more rapidly hydrolyzed than benzyl salicylate. The liver and small-intestinal microsomal hydrolase activities were completely inhibited by bis(4-nitrophenyl)phosphate, and could be extracted with Triton X-100. Phenyl salicylate-hydrolyzing activity was co-eluted with carboxylesterase activity by anion exchange column chromatography of the Triton X-100 extracts of liver and small-intestinal microsomes. Expression of rat liver and small-intestinal isoforms of carboxylesterase, Ces1e and Ces2c (AB010632), in COS cells resulted in significant phenyl salicylate-hydrolyzing activities with the same specific activities as those of liver and small-intestinal microsomes, respectively. Human small-intestinal microsomes also exhibited higher hydrolyzing activity than liver microsomes towards these salicylates. Human CES1 and CES2 isozymes expressed in COS cells both readily hydrolyzed phenyl salicylate, but the activity of CES2 was higher than that of CES1. These results indicate that significant amounts of salicylic acid might be formed by microsomal hydrolysis of phenyl and benzyl salicylates in vivo. The possible pharmacological and toxicological effects of salicylic acid released from salicylates present in commercial products should be considered.


Transition from Arrhenius to non-Arrhenius temperature dependence of structural relaxation time in glass-forming liquids: continuous versus discontinuous scenario

V A Popova, N V Surovtsev
PMID: 25314447   DOI: 10.1103/PhysRevE.90.032308

Abstract

The temperature dependences of α relaxation time τ(α)(T) of three glass-forming liquids (salol, o-terphenyl, and α-picoline) were investigated by a depolarized light scattering technique. A detailed description of τ(α)(T) near T(A), the temperature of the transition from the Arrhenius law at high temperatures to a non-Arrhenius behavior of τ(α)(T) at lower temperatures, was done. It was found that this transition is quite sharp. If the transition is described as switching from the Arrhenius law to the Vogel-Fulcher-Tammann law, it occurs within the temperature range of about 15 K or less. Most of the known expressions for τ(α)(T) cannot describe this sharp transition. Our analysis revealed that this transition can be described either as a discontinuous transition in the spirit of the frustration-limited domain theory [D. Kivelson, G. Tarjus, X. Zhao, and S. A. Kivelson, Phys. Rev. E 53, 751 (1996)], implying a phase transition, or by a phenomenological expression recently suggested [B. Schmidtke, N. Petzold, R. Kahlau, M. Hofmann, and E. A. Rössler, Phys. Rev. E 86, 041507 (2012)], where the activation energy includes the term depending exponentially on temperature.


Kinetics and mechanism of nanoparticles-catalyzed piperidinolysis of anionic phenyl salicylate

Norazizah Abd Razak, M Niyaz Khan
PMID: 25478597   DOI: 10.1155/2014/604139

Abstract

The values of the relative counterion (X) binding constant R(X)(Br) (=K(X)/K(Br), where K(X) and K(Br) represent cetyltrimethylammonium bromide, CTABr, micellar binding constants of X(v-) (in non-spherical micelles), v = 1,2, and Br(-) (in spherical micelles)) are 58, 68, 127, and 125 for X(v-) = 1(-), 1(2-), 2(-), and 2(2-), respectively. The values of 15 mM CTABr/[Na(v)X] nanoparticles-catalyzed apparent second-order rate constants for piperidinolysis of ionized phenyl salicylate at 35 °C are 0.417, 0.488, 0.926, and 0.891 M(-1) s(-1) for Na(v)X = Na1, Na2 1, Na2, and Na2 2, respectively. Almost entire catalytic effect of nanoparticles catalyst is due to the ability of nonreactive counterions, X(v-), to expel reactive counterions, 3(-), from nanoparticles to the bulk water phase.


Study of the transformation of two salicylates used in personal care products in chlorinated water

Mariana M de Oliveira e Sá, Margarida S Miranda, Joaquim C G Esteves da Silva
PMID: 25086797   DOI: 10.1016/j.watres.2014.07.018

Abstract

Disinfection of swimming pool water is essential to inactivate pathogenic microorganisms. However chlorine based disinfectants, the most commonly used, are known to lead to the formation of disinfection by-products (DBPs), some of which have been associated with adverse health effects. Precursors of DBPs include the organic matter present in the water used to fill the swimming pool, human body fluids and personal care products (PCPs) used by swimmers and bathers. The increased use, in the last years, of PCPs lead to an increased concern about the fate of PCPs in swimming pool waters and potential health risks of formed DBPs. In this study, the chemical transformations of two salicylates, benzyl salicylate (BzS) and phenyl salicylate (PS), incorporated in several PCPs, in chlorinated water were investigated. High-performance liquid chromatography (HPLC) with UV-diode-array detection (HPLC-UV-DAD) was used to follow the reaction kinetics and HPLC with mass spectrometry (HPLC-MS) was used to tentatively identify the major transformation by-products. Under the experimental conditions used in this work both salicylates reacted with chlorine following pseudo-first order kinetics: rate constant k = (0.0038 ± 0.0002) min(-1) and half-life t1/2 = (182 ± 10) min for BzS and rate constant k = (0.0088 ± 0.0005) min(-1) and half-life t1/2 = (79 ± 4) min for PS (mean ± standard deviation). The reactions of the two salicylates in chlorinated water led to the formation of DBPs that were tentatively identified as mono- and dichloro- substituted compounds. Most probably they result from an electrophilic substitution of one or two hydrogen atoms in the phenolic ring of both salicylates by one or two chlorine atoms.


Screening alternative therapies to control Nosemosis type C in honey bee (Apis mellifera iberiensis) colonies

Cristina Botías, Raquel Martín-Hernández, Aránzazu Meana, Mariano Higes
PMID: 24148868   DOI: 10.1016/j.rvsc.2013.09.012

Abstract

Nosemosis type C caused by the microsporidium Nosema ceranae is one of the most widespread of the adult honey bee diseases, and due to its detrimental effects on both strength and productivity of honey bee colonies, an appropriate control of this disease is advisable. Fumagillin is the only veterinary medicament recommended by the World Organization for Animal Health (OIE) to suppress infections by Nosema, but the use of this antibiotic is prohibited in the European Union and few alternatives are available at present to control the disease. In the present study three therapeutic agents (Nosestat®, Phenyl salicylate and Vitafeed Gold®) have been tested to control N. ceranae infection in honey bee colonies, and have been compared to the use of fumagillin. None of the products tested was effective against Nosema under our experimental conditions. Low consumption of the different doses of treatments may have had a strong influence on the results obtained, highlighting the importance of this issue and emphasizing that this should be evaluated in studies to test therapeutic treatments of honey bee colonies.


Contact Allergy to Salicylates and Cross-Reactions

Andrew Scheman, Ronald Te
PMID: 28614109   DOI: 10.1097/DER.0000000000000300

Abstract




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